A Comprehensive Technical Guide to the Chemical Properties and Analysis of Cefazolin
A Comprehensive Technical Guide to the Chemical Properties and Analysis of Cefazolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin is a first-generation cephalosporin antibiotic renowned for its efficacy against a broad spectrum of bacterial infections.[1][2] Administered parenterally, it has been a cornerstone in the treatment of skin, respiratory tract, urinary tract, and bone infections, as well as for surgical prophylaxis.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to Cefazolin, tailored for professionals in the fields of pharmaceutical research and development.
Chemical Structure and Identification
Cefazolin is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid nucleus.[3] Its unique antibacterial spectrum and pharmacokinetic profile are conferred by the specific side chains attached to this core.
The chemical structure of Cefazolin is formally named (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Key Structural Features:
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Cephem Nucleus: The bicyclic core structure essential for its antibacterial activity.
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(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl side chain: Located at position 3, this group influences the drug's metabolic stability and spectrum of activity.
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(1H-tetrazol-1-yl)acetamido side chain: Attached at position 7, this moiety is crucial for its potent antibacterial action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Cefazolin is fundamental for formulation development, analytical method design, and pharmacokinetic studies. The following table summarizes key quantitative data for Cefazolin and its commonly used sodium salt.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₈O₄S₃ | |
| Molecular Weight | 454.51 g/mol | |
| CAS Number | 25953-19-9 | |
| Melting Point | 198-200 °C (decomposes) | |
| pKa (Strongest Acidic) | 2.84 | |
| pKa (Strongest Basic) | 0.26 | |
| Solubility | Water: Freely soluble (as sodium salt) | |
| DMSO: ~20 mg/mL (as sodium salt) | ||
| Dimethylformamide: ~20 mg/mL (as sodium salt) | ||
| Ethanol: Very slightly soluble | ||
| Chloroform: Very slightly soluble | ||
| UV λmax | 275 nm |
Note: Data for Cefazolin sodium salt may vary slightly from the free acid form.
Mechanism of Action
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of Cefazolin to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Mechanism of action of Cefazolin.
Experimental Protocols
Synthesis of Cefazolin
The synthesis of Cefazolin typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a derivative of tetrazolylacetic acid, followed by the substitution of the acetoxy group at the 3-position with 5-mercapto-1-methyltetrazole. A general synthetic scheme is outlined below.
Materials:
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7-aminocephalosporanic acid (7-ACA)
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1H-tetrazole-1-acetic acid
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Pivaloyl chloride
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Triethylamine
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Dichloromethane
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5-mercapto-1-methyltetrazole
Procedure:
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Activation of Tetrazolylacetic Acid: In a reaction vessel, dissolve 1H-tetrazole-1-acetic acid in dichloromethane and cool the mixture. Add triethylamine, followed by the slow addition of pivaloyl chloride at a low temperature (e.g., -40 to -50 °C) to form the mixed anhydride.
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Acylation of 7-ACA: In a separate vessel, suspend 7-ACA in dichloromethane and add triethylamine to facilitate dissolution. Cool this solution.
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Coupling Reaction: Add the prepared mixed anhydride solution to the 7-ACA solution while maintaining a low temperature. The reaction mixture is stirred to allow for the acylation of the amino group of 7-ACA.
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Substitution Reaction: Introduce 5-mercapto-1-methyltetrazole to the reaction mixture. This step displaces the acetoxy group at the 3-position of the cephem nucleus.
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Isolation and Purification: After the reaction is complete, the Cefazolin acid is isolated. This can be achieved through extraction and precipitation techniques. The crude product is then purified, often by recrystallization, to yield the final product.
This is a generalized protocol based on published synthetic methods. Specific reaction conditions, such as temperature, reaction times, and purification methods, may vary.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of Cefazolin in pharmaceutical formulations and biological matrices.
Instrumentation:
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High-Performance Liquid Chromatograph equipped with a UV detector.
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
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Mobile Phase: A mixture of an aqueous buffer (e.g., monobasic sodium phosphate) and an organic modifier (e.g., acetonitrile). A common ratio is 83:17 (buffer:acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient.
Procedure:
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Standard Solution Preparation: Accurately weigh a known amount of Cefazolin reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 500 µg/mL). Further dilute the stock solution to prepare a series of working standard solutions of known concentrations.
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Sample Preparation: For pharmaceutical formulations, dissolve the sample in the mobile phase to obtain a solution with a concentration within the linear range of the assay. For biological samples, a protein precipitation step followed by filtration is typically required.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Quantification: The concentration of Cefazolin in the sample is determined by comparing the peak area of the analyte with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.
Workflow for HPLC analysis of Cefazolin.
Conclusion
Cefazolin remains a clinically significant antibiotic. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical methods is paramount for ensuring its quality, safety, and efficacy. The information presented in this guide serves as a valuable resource for scientists and professionals involved in the research, development, and quality control of Cefazolin-containing products.
